An In-Depth Technical Guide to tert-Butyldiisopropylphosphine: Properties, Synthesis, and Applications in Catalysis
An In-Depth Technical Guide to tert-Butyldiisopropylphosphine: Properties, Synthesis, and Applications in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyldiisopropylphosphine is a sterically hindered and electron-rich tertiary phosphine ligand that has carved a significant niche in the field of organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. Its unique combination of bulky tert-butyl and isopropyl groups confers a distinct steric and electronic profile that promotes high catalytic activity and selectivity in a variety of chemical transformations crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the properties, synthesis, safe handling, and key applications of tert-butyldiisopropylphosphine, with a focus on its role in facilitating challenging cross-coupling reactions.
Core Properties and CAS Number
tert-Butyldiisopropylphosphine, with the CAS Number 51567-05-6 , is a pyrophoric liquid at room temperature, demanding careful handling under inert atmosphere.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 51567-05-6 | [1] |
| Molecular Formula | C₁₀H₂₃P | [1] |
| Molecular Weight | 174.26 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 77-79 °C at 10 mmHg | |
| Density | 0.837 g/mL at 25 °C | |
| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), toluene, and hexanes. | Inferred from reaction conditions in cited literature. |
Understanding the Ligand: Steric and Electronic Profile
Electronically, the alkyl groups are electron-donating, which increases the electron density on the phosphorus atom. This enhanced electron-donating ability, or basicity, of the phosphine ligand makes the coordinated metal center more electron-rich. A more electron-rich metal center facilitates the oxidative addition step in the catalytic cycle, which is often the rate-limiting step, particularly with less reactive substrates like aryl chlorides.[2]
Caption: Relationship between the steric and electronic properties of tert-butyldiisopropylphosphine and its catalytic performance.
Synthesis of tert-Butyldiisopropylphosphine
The synthesis of tert-butyldiisopropylphosphine typically involves the reaction of a Grignard reagent with a phosphorus halide. A common laboratory-scale synthesis involves the reaction of di-tert-butylchlorophosphine with isopropylmagnesium chloride. The synthesis of sterically hindered phosphines like this can be challenging due to competing side reactions.[4]
Representative Synthetic Protocol
The following is a representative, though not exhaustive, protocol based on analogous syntheses of sterically hindered phosphines.[4] Note: This reaction should be carried out under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques, as the product is pyrophoric.
Materials:
-
Di-tert-butylchlorophosphine
-
Isopropylmagnesium chloride (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Degassed water
-
Anhydrous sodium sulfate
-
Pentane or Hexane
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add a solution of di-tert-butylchlorophosphine in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the isopropylmagnesium chloride solution from the dropping funnel to the stirred solution of di-tert-butylchlorophosphine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then quench the reaction by the slow, careful addition of degassed water.
-
Extract the product into pentane or hexane.
-
Wash the organic layer with degassed water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude tert-butyldiisopropylphosphine.
-
The product can be further purified by vacuum distillation.
Caption: General workflow for the synthesis of tert-butyldiisopropylphosphine.
Spectroscopic Characterization
-
³¹P NMR: As a tertiary phosphine, a single peak is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift will be influenced by the electron-donating alkyl groups.
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the tert-butyl and isopropyl protons. The tert-butyl protons would likely appear as a doublet due to coupling with the phosphorus atom, and the isopropyl protons would show more complex splitting patterns due to both proton-proton and proton-phosphorus coupling.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the tert-butyl and isopropyl groups, with coupling to the phosphorus atom.
-
FT-IR: The infrared spectrum would be dominated by C-H stretching and bending vibrations of the alkyl groups.
Safety and Handling
tert-Butyldiisopropylphosphine is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air. [1] It is also corrosive and causes severe skin burns and eye damage.[1] Therefore, it is imperative to handle this compound under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and to wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.[5] All transfers and reactions should be performed in a well-ventilated fume hood.[5]
Hazard Statements: [1]
-
H250: Catches fire spontaneously if exposed to air.
-
H314: Causes severe skin burns and eye damage.
Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
tert-Butyldiisopropylphosphine has proven to be a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Buchwald-Hartwig amination, and Negishi couplings. Its ability to promote reactions with challenging substrates, such as aryl chlorides, is a key advantage.
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.[6] The use of bulky, electron-rich phosphine ligands like tert-butyldiisopropylphosphine is often crucial for achieving high yields and turnover numbers in these reactions.
Exemplary Protocol for a Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with tert-butyldiisopropylphosphine as the ligand. Note: This protocol should be adapted and optimized for specific substrates. All manipulations should be performed under an inert atmosphere.
Materials:
-
Aryl halide (e.g., aryl chloride or bromide)
-
Arylboronic acid
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
tert-Butyldiisopropylphosphine
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., 1-2 mol%) and tert-butyldiisopropylphosphine (2-4 mol%) in a small amount of the anhydrous solvent.
-
Add the catalyst solution to the Schlenk flask containing the substrates and base.
-
Add the remaining anhydrous solvent to the reaction flask to achieve the desired concentration.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (often between room temperature and 100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Sources
- 1. tert-Butyldiisopropylphosphine | C10H23P | CID 555002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
